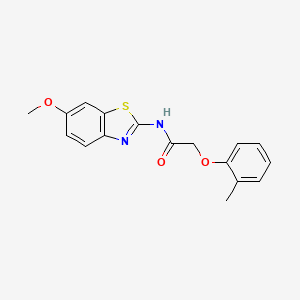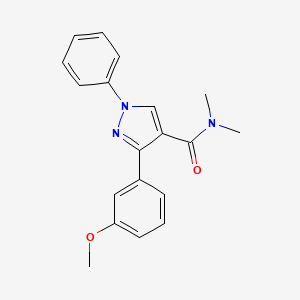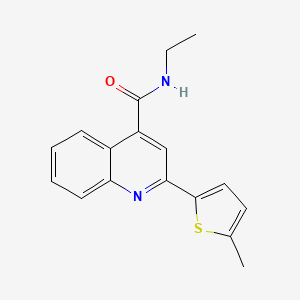![molecular formula C18H20N2O2S B5775956 methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5775956.png)
methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate, also known as MPCA, is a chemical compound that has gained significant attention in the field of scientific research. MPCA is a thioamide derivative of 4-aminophenylacetic acid and is used in various applications such as drug development, catalysts, and organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate reduces the production of prostaglandins, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate in lab experiments is its high purity and stability. methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate is also readily available and can be synthesized using a simple method. However, one of the limitations of using methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate is its potential toxicity. It is important to use caution when handling methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the research on methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate. One potential direction is the development of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the study of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate's potential as an anti-cancer agent. Further research is also needed to determine the optimal dosage and administration of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate in order to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction between 4-aminophenylacetic acid and 2-phenylethyl isothiocyanate in the presence of N,N-dimethylformamide. The reaction product is then treated with methyl iodide to obtain the final product, methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate. This method is efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
Methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential use in drug development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This property makes methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate a potential candidate for the development of anti-inflammatory drugs.
Propiedades
IUPAC Name |
methyl 2-[4-(2-phenylethylcarbamothioylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-17(21)13-15-7-9-16(10-8-15)20-18(23)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCSILCWSZSCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

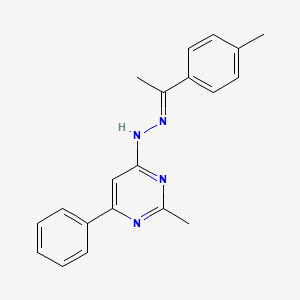
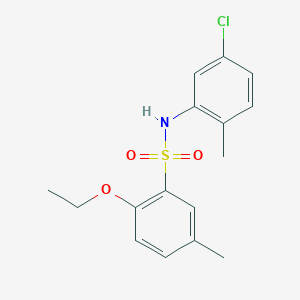
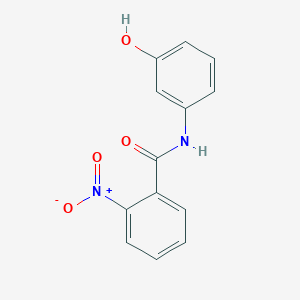
![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)
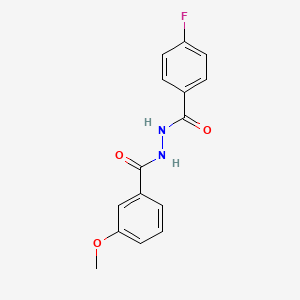
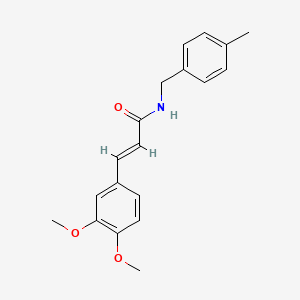
![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5775945.png)
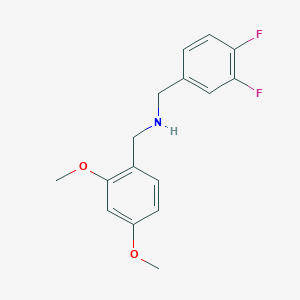
![4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5775950.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5775957.png)
